3-Bromo-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound belonging to the pyrazolopyrimidine family. These compounds are recognized as important bioisosteres of purine bases, found in DNA and RNA, making them valuable tools in various fields of chemical and biological research. [, , , , ] This specific derivative, with a bromine atom at the 3-position, serves as a key building block for the synthesis of a wide range of biologically active compounds, including nucleosides, which are fundamental components of nucleic acids. [, , , , , , ]
3-Bromo-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that has attracted considerable attention in medicinal and organic chemistry due to its unique structure and potential biological activities. This compound features a fused ring system composed of a pyrazole ring and a pyrimidine ring, with a bromine atom located at the third position. The distinct structural characteristics of 3-Bromo-1H-pyrazolo[3,4-d]pyrimidine make it an important scaffold for developing various pharmacologically active agents, especially those aimed at treating cancer and viral infections.
3-Bromo-1H-pyrazolo[3,4-d]pyrimidine is classified as a heterocyclic compound, which refers to a cyclic structure containing atoms of at least two different elements. In this case, the compound contains nitrogen atoms in its rings, contributing to its reactivity and biological activity. It is often synthesized for research purposes and is used as a building block in the synthesis of more complex heterocyclic compounds.
The synthesis of 3-Bromo-1H-pyrazolo[3,4-d]pyrimidine typically involves several methods:
The typical reaction conditions involve using polar aprotic solvents such as dimethylformamide and reagents like sodium hydride or potassium carbonate for substitution reactions. The yields can vary depending on the specific conditions used, but microwave-assisted methods often yield higher efficiencies.
3-Bromo-1H-pyrazolo[3,4-d]pyrimidine has a complex molecular structure characterized by:
The melting point of 3-Bromo-1H-pyrazolo[3,4-d]pyrimidine is reported around 155°C, indicating its stability under standard laboratory conditions. Spectroscopic data can be obtained through techniques such as nuclear magnetic resonance and mass spectrometry to confirm its identity and purity.
3-Bromo-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions:
Common reagents for substitution reactions include sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide. These conditions facilitate nucleophilic attack on the brominated carbon center.
The primary mechanism of action for 3-Bromo-1H-pyrazolo[3,4-d]pyrimidine involves the inhibition of cyclin-dependent kinases (CDKs), which are essential regulators of cell cycle progression. By binding to the ATP-binding site of these kinases, the compound effectively halts cell division, potentially leading to apoptosis in cancer cells. Additionally, it may interact with viral enzymes to exert antiviral effects .
Relevant analyses include spectral data from techniques like infrared spectroscopy and nuclear magnetic resonance spectroscopy to elucidate functional groups and confirm structural integrity .
3-Bromo-1H-pyrazolo[3,4-d]pyrimidine has several scientific applications:
The compound's unique structure allows it to serve as a versatile building block in synthesizing more complex heterocyclic compounds for various applications in research and industry .
Pyrazolo[3,4-d]pyrimidine derivatives represent a privileged scaffold in medicinal chemistry, characterized by a bicyclic aromatic system that serves as a purine isostere. This structural mimicry enables targeted interactions with biological systems, particularly enzymes and receptors involved in nucleotide metabolism and signaling pathways. The core structure consists of a five-membered pyrazole ring fused with a six-membered pyrimidine, creating a planar system amenable to diverse substitutions. Among these derivatives, brominated analogs—especially 3-bromo-1H-pyrazolo[3,4-d]pyrimidine—have emerged as pivotal intermediates for synthesizing pharmacologically active compounds. Their significance stems from bromine's unique physicochemical properties, which profoundly influence both chemical reactivity and biological activity, positioning these molecules as versatile tools for drug discovery [1] [3].
Pyrazolo[3,4-d]pyrimidines belong to the azaindole class of nitrogen-rich heterocycles. The 3-bromo derivative specifically features a bromine atom at the C3 position of the pyrazole ring, imparting distinct electronic and steric properties. Key structural characteristics include:
Table 1: Structural and Physicochemical Properties of Key Derivatives
Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | LogP | Hydrogen Bond Donors |
---|---|---|---|---|---|
3-Bromo-1H-pyrazolo[3,4-d]pyrimidine | 1251033-27-8 | C₅H₃BrN₄ | 199.01 | 1.115 | 1 |
3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine | 83255-86-1 | C₅H₄BrN₅ | 214.03 | 0.82* | 2 |
3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidine | 90914-41-3 | C₅H₂BrClN₄ | 233.45 | 1.98* | 1 |
*Calculated values from supplier data [1] [3] [7].
Electron-withdrawing bromine at C3 reduces electron density across the ring system, quantified by Hammett constants (σₘ = 0.39). This polarization facilitates nucleophilic displacement at C3/C4 and stabilizes anion formation at adjacent positions, enabling diverse functionalizations [1] [7].
The synthesis of brominated pyrazolopyrimidines evolved alongside kinase inhibitor research in the early 2000s. Key milestones include:
Table 2: Historical Availability of Key Derivatives from Commercial Suppliers
Year | Compound | Supplier | Initial Purity | Key Application |
---|---|---|---|---|
2012 | 3-Bromo-1H-pyrazolo[3,4-d]pyrimidine | ChemScene | ≥98% | JAK2 Inhibitor intermediates |
2013 | 3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine | TCI Chemicals | >97.0%(HPLC) | CDK Inhibitor scaffolds |
2015 | 3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidine | TRC | >99% | Dual EGFR/Src kinase inhibitors |
The 2020s saw derivatization expand to bifunctional molecules, such as PROTACs, exploiting bromine for click chemistry or cross-coupling. This drove demand for cold-chain distribution to preserve reactivity, as implemented by BLD Pharm (83255-86-1) [6].
Bromine at C3 exerts multifaceted effects on bioactivity through steric, electronic, and strategic reactivity mechanisms:
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9